molecular formula C10H16N4O2 B13456455 Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13456455
M. Wt: 224.26 g/mol
InChI Key: SILURIZYFPOAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a tetrahydropyridine ring

Preparation Methods

The synthesis of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the azidation of a suitable precursor. One common method involves the reaction of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Chemical Reactions Analysis

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages.

Comparison with Similar Compounds

Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other azido compounds and tetrahydropyridine derivatives:

The uniqueness of this compound lies in its azido functionality, which imparts distinct reactivity and potential for diverse applications in organic synthesis and bioconjugation.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl 4-azido-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h4H,5-7H2,1-3H3

InChI Key

SILURIZYFPOAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)N=[N+]=[N-]

Origin of Product

United States

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